molecular formula C6H10KNO2S B3208354 Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate CAS No. 1049788-96-6

Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate

Cat. No. B3208354
CAS RN: 1049788-96-6
M. Wt: 199.31 g/mol
InChI Key: QJKHIKFZCMRDQS-WCCKRBBISA-M
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Description

Thiazolidine derivatives are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a five-membered ring with sulfur and nitrogen atoms. The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo a variety of chemical reactions due to the presence of reactive sulfur and nitrogen atoms in the ring structure .

Future Directions

The future research on thiazolidine derivatives could focus on developing multifunctional drugs and improving their activity . The synthesis methods could be optimized for better yield, selectivity, and purity .

properties

IUPAC Name

potassium;(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.K/c1-6(2)4(5(8)9)7-3-10-6;/h4,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKHIKFZCMRDQS-WCCKRBBISA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NCS1)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate
Reactant of Route 2
Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate
Reactant of Route 3
Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate
Reactant of Route 4
Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate
Reactant of Route 5
Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate
Reactant of Route 6
Potassium 5,5-dimethyl-1,3-thiazolane-4-carboxylate dihydrate

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